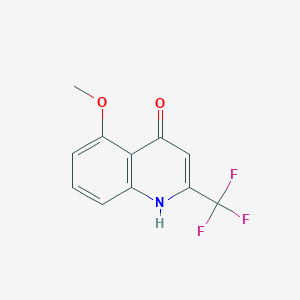![molecular formula C17H13F2NO5 B14162325 [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate CAS No. 391598-72-4](/img/structure/B14162325.png)
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole derivative, followed by the introduction of the amino-oxoethyl group through a series of nucleophilic substitution reactions. The final step involves esterification with 2,4-difluorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the benzodioxole ring or amino group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
Mecanismo De Acción
The mechanism of action of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues, while the amino-oxoethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] benzoate
- [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-fluorobenzoate
- [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,5-difluorobenzoate
Uniqueness
Compared to similar compounds, [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate stands out due to the presence of two fluorine atoms on the benzoate group. This modification can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique candidate for various applications.
Propiedades
Número CAS |
391598-72-4 |
|---|---|
Fórmula molecular |
C17H13F2NO5 |
Peso molecular |
349.28 g/mol |
Nombre IUPAC |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate |
InChI |
InChI=1S/C17H13F2NO5/c18-11-2-3-12(13(19)6-11)17(22)23-8-16(21)20-7-10-1-4-14-15(5-10)25-9-24-14/h1-6H,7-9H2,(H,20,21) |
Clave InChI |
ACNOQAOXQYRSOO-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)C3=C(C=C(C=C3)F)F |
Solubilidad |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


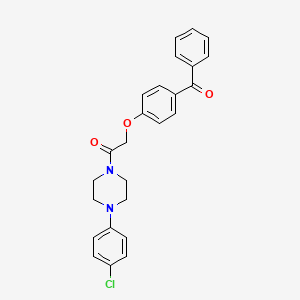
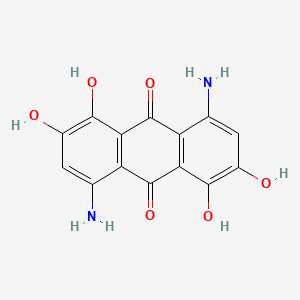
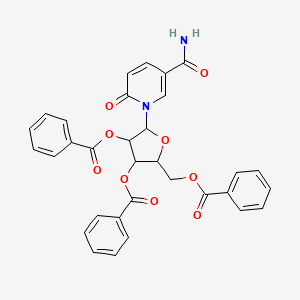
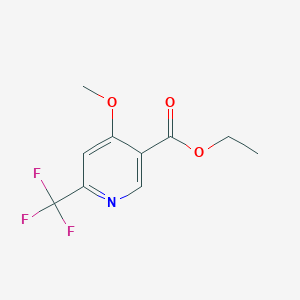
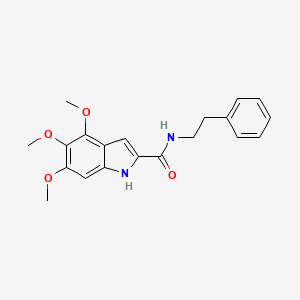
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
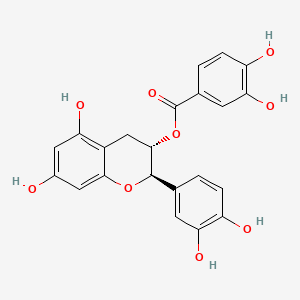
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B14162297.png)

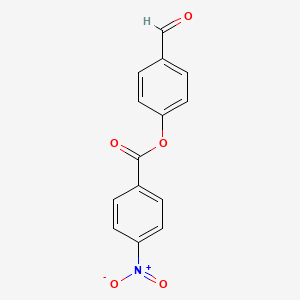
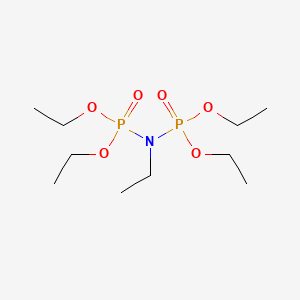
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-](/img/structure/B14162312.png)
